3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol is a complex organic compound belonging to the class of cembrane diterpenoids. These compounds are characterized by a cembrane skeleton, which includes an isopropyl group at C-1 and three symmetrically disposed methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol typically involves multiple steps, including cyclization and functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions: 3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alkenes .
Scientific Research Applications
3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context
Properties
CAS No. |
95772-53-5 |
---|---|
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
3,7,11-trimethyl-14-prop-1-en-2-ylcyclotetradeca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C20H32O/c1-15(2)19-13-12-17(4)10-6-8-16(3)9-7-11-18(5)14-20(19)21/h8,11-12,19-21H,1,6-7,9-10,13-14H2,2-5H3 |
InChI Key |
HTWXQGABXITTNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(=CCC(C(CC(=CCC1)C)O)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.